molecular formula C16H15NO4 B2437155 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 1043576-28-8

4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2437155
CAS No.: 1043576-28-8
M. Wt: 285.299
InChI Key: LQDDENQFPNDGPH-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy group and a naphthalene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of naphthalene-2-carboxylic acid with a suitable pyrrolidine derivative. One common method involves the use of 4-hydroxyproline as a starting material. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and naphthalene-based compounds. Examples include:

Uniqueness

What sets 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid apart is its unique combination of a pyrrolidine ring with a naphthalene-2-carbonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-13-8-14(16(20)21)17(9-13)15(19)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,18H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDDENQFPNDGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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